molecular formula C23H24ClN3O3 B2879958 (6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326936-28-0

(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone

Cat. No.: B2879958
CAS No.: 1326936-28-0
M. Wt: 425.91
InChI Key: LBRBKJDCHRQFNM-UHFFFAOYSA-N
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Description

This compound is a 4-aminoquinoline derivative featuring a chloro-substituted quinoline core, a morpholinyl methanone group at position 3, and a 1-(4-methoxyphenyl)ethylamino substituent at position 2. The quinoline scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, particularly in antimalarial, anticancer, and antitubercular applications. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups, combined with the morpholine ring, may influence its solubility, bioavailability, and target binding efficiency.

Properties

IUPAC Name

[6-chloro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-15(16-3-6-18(29-2)7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-30-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBKJDCHRQFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several quinoline derivatives reported in the literature:

Compound Name Molecular Formula Key Substituents Melting Point/Physical Data Biological Activity/Notes Reference
(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone (Target) C₂₃H₂₃ClN₄O₂ (hypothetical) 6-Cl, 4-[1-(4-MeO-phenyl)ethyl]amino, 3-morpholinylmethanone N/A Hypothesized antitubercular/anticancer activity
1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone C₁₇H₁₃ClN₂O 7-Cl, 4-amino linked to phenyl-ethanone Antitubercular (MIC: 0.5–2 µg/mL against Mtb)
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone C₁₈H₁₄ClNO₂ 4-Cl, 6-MeO, 3-(p-tolyl)methanone Structural analog; no reported bioactivity
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone C₂₈H₂₀Cl₂N₂O₂ 6-Cl, 2-(chloro-methylquinolinyl)methoxy, 3-acetyl Crystal structure with π-π stacking interactions

Key Observations:

Substituent Effects: The chloro group at position 6 (target) vs. position 7 () may alter steric and electronic interactions with biological targets. For example, 7-chloro derivatives in showed antitubercular activity (MIC ≤2 µg/mL), suggesting position-specific efficacy. The morpholinylmethanone group (target) could enhance solubility compared to the acetyl group in or the p-tolyl group in , as morpholine is a polar, water-soluble heterocycle.

Synthetic Routes: The target compound may be synthesized via Pd-catalyzed cross-coupling (analogous to ), which is efficient for introducing aryl/heteroaryl groups. reported yields of ~70% for similar 4-aminoquinolines using PdCl₂(PPh₃)₂ and PCy₃. In contrast, and utilized Ag₂SO₄-mediated alkylation for methoxy/chloro substitutions, highlighting divergent strategies for functionalization.

Physical and Structural Properties: Crystal Packing: Compounds in and exhibited π-π stacking (interplanar distances: 3.6–3.8 Å) and C–H···O hydrogen bonds, which stabilize the solid state and may influence dissolution rates. Melting Points: reported melting points of 223–225°C for 4-aminoquinolines with chloro and methoxyphenyl groups, suggesting high thermal stability for analogs.

Biological Activity: While direct data on the target compound are absent, demonstrated that 4-aminoquinoline derivatives with chloro and ethanone groups exhibit antitubercular activity. The morpholine group in the target may modulate pharmacokinetics (e.g., blood-brain barrier penetration) compared to simpler analogs.

Research Findings and Implications

  • Structural Similarity: The target compound’s closest analog () shares the 4-chloro-6-methoxyquinoline core but lacks the morpholine and ethylamino groups. This suggests that the target’s additional substituents could enhance target specificity or metabolic stability.
  • Synthetic Challenges : Pd-catalyzed methods () may face limitations in introducing bulky groups like morpholine, whereas Ag-mediated reactions () are better suited for methoxy/chloro additions.
  • Stability Considerations : Intermolecular interactions (e.g., π-π stacking in ) may reduce solubility, but the morpholine group’s hydrophilicity could counteract this, making the target compound more drug-like.

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